molecular formula C12H4O4S2 B116091 1,4,6,9-Thianthrenetetrone CAS No. 147727-02-4

1,4,6,9-Thianthrenetetrone

Cat. No. B116091
M. Wt: 276.3 g/mol
InChI Key: HFIWRDPIRQQHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6,9-Thianthrenetetrone, also known as TTT, is a synthetic compound that is used in research laboratories for a variety of purposes. It is a derivative of thianthrene, a heterocyclic aromatic compound. TTT is a colorless crystalline solid that has been used in a wide range of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology.

Detailed Synthesis Method

Scientific Research Applications

1,4,6,9-Thianthrenetetrone has been used in a variety of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been used as a substrate for the study of enzyme kinetics and as a ligand for the study of protein-ligand interactions. It has also been used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.

Mechanism Of Action

1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. The mechanism of action of 1,4,6,9-Thianthrenetetrone is not fully understood, but it is thought to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions.

Biochemical And Physiological Effects

1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. It has also been used to study the biochemical and physiological effects of drugs and other compounds.

Advantages And Limitations For Lab Experiments

1,4,6,9-Thianthrenetetrone has many advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly stable and has a long shelf life. Additionally, it has a wide range of applications, including use as a fluorescent probe and as a substrate for enzyme kinetics studies. However, the compound is highly toxic and should be handled with extreme caution.

Future Directions

1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. There are a number of potential future directions for research involving 1,4,6,9-Thianthrenetetrone. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further studies of its use as a fluorescent probe and its potential use as a substrate for enzyme kinetics studies could provide valuable insights into the structure and dynamics of proteins and other biomolecules. Finally, further research into its potential toxicity and its potential use as an environmental pollutant could provide important information on the safety of the compound.

properties

IUPAC Name

thianthrene-1,4,6,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIWRDPIRQQHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376719
Record name 1,4,6,9-Thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6,9-Thianthrenetetrone

CAS RN

147727-02-4
Record name 1,4,6,9-Thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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